molecular formula C19H28N4O3 B8071918 1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester

Cat. No.: B8071918
M. Wt: 360.5 g/mol
InChI Key: BKUCITNIBJBEFS-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1415220-05-1) is a piperazine derivative featuring a tert-butyl ester group and a 1-oxo-3-(2-phenylhydrazinylidene)butyl substituent. The tert-butyl ester moiety is a common protecting group in organic synthesis, enhancing stability during reactions .

Properties

IUPAC Name

tert-butyl 4-[(3Z)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-15(20-21-16-8-6-5-7-9-16)14-17(24)22-10-12-23(13-11-22)18(25)26-19(2,3)4/h5-9,21H,10-14H2,1-4H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCITNIBJBEFS-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a. 1-Piperazinecarboxylic Acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl Ester (CAS: 401566-78-7)

  • Molecular Formula : C₁₉H₂₆N₄O₂
  • Molecular Weight : 342.43 g/mol
  • Key Substituent : 3-Methyl-1-phenylpyrazole
  • Higher molecular weight (342.43 vs. ~350–400 estimated for the target compound) due to the phenylpyrazole substituent. Hazards: Acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

b. tert-Butyl 4-(2-Aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0)

  • Molecular Formula : C₁₁H₂₃N₃O₂
  • Molecular Weight : 229.32 g/mol
  • Key Substituent: 2-Aminoethyl
  • Comparison: Simpler substituent with a primary amine, enabling nucleophilic reactions (e.g., amide bond formation). Lower molecular weight (229.32 vs. target compound) and higher polarity due to the amino group. Storage: Requires 2–8°C and protection from light .

c. 1-Piperazinecarboxylic Acid, 4-[(3-Formylphenyl)methyl]-, 1,1-dimethylethyl Ester

  • Molecular Formula: C₁₇H₂₀BrClNO₂ (as per )
  • Key Substituent : 3-Formylphenylmethyl
  • Comparison :
    • The formyl group introduces aldehyde reactivity (e.g., Schiff base formation), differing from the hydrazone in the target compound.
    • Presence of halogen atoms (Br, Cl) may increase steric hindrance and alter solubility .
Physicochemical Properties and Reactivity
Property Target Compound Pyrazole Analog (CAS 401566-78-7) Aminoethyl Analog (CAS 192130-34-0)
Molecular Weight ~350–400 (estimated) 342.43 229.32
Functional Groups Hydrazone, tert-butyl ester Pyrazole, tert-butyl ester Amine, tert-butyl ester
Hazards Not specified H302, H315, H319 Light-sensitive, refrigeration required
Synthetic Utility Hydrazone-mediated coupling Heterocyclic scaffold for drug design Amine reactivity for derivatization
Spectroscopic and Analytical Data
  • NMR Characteristics :
    • Hydrazone protons in the target compound are expected to resonate at δ 8–10 ppm, similar to hydrazone derivatives in .
    • Piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm.
  • Stability : The tert-butyl ester group enhances stability under basic conditions but is cleaved under acidic hydrolysis, a trait shared with analogues in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.